molecular formula C14H14N2O B11810219 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile

3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile

Cat. No.: B11810219
M. Wt: 226.27 g/mol
InChI Key: VONYTAADPBDUSZ-UHFFFAOYSA-N
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Description

3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile, widely known as GSK-3 Inhibitor XIII, is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3). It demonstrates high specificity for both GSK-3α and GSK-3β isoforms, showing significantly lower activity against a broad panel of other kinases, which makes it a valuable tool for elucidating GSK-3-specific pathways Source . This compound is utilized in neuroscience research to investigate pathways implicated in neurodegenerative diseases, as inhibition of GSK-3 is known to reduce tau protein phosphorylation, a key event in the pathogenesis of Alzheimer's disease Source . Furthermore, its role extends to the study of Wnt/β-catenin signaling, where GSK-3 inhibition prevents the degradation of β-catenin, leading to its accumulation and subsequent activation of target genes involved in cell proliferation and differentiation Source . Researchers also employ GSK-3 Inhibitor XIII to explore metabolic regulation, insulin signaling, and apoptosis. With its well-defined mechanism and selectivity profile, this inhibitor is an essential chemical probe for dissecting the complex physiological and pathological functions of GSK-3 in cellular and disease models.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

3-(6-ethyl-4-oxoquinolin-1-yl)propanenitrile

InChI

InChI=1S/C14H14N2O/c1-2-11-4-5-13-12(10-11)14(17)6-9-16(13)8-3-7-15/h4-6,9-10H,2-3,8H2,1H3

InChI Key

VONYTAADPBDUSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=CC2=O)CCC#N

Origin of Product

United States

Preparation Methods

Substituted Aniline Preparation

Starting with 3-ethylaniline, condensation with ethyl acetoacetate under acidic conditions yields the intermediate β-enamino ester. Heating at 180–200°C in diphenyl ether induces cyclodehydration, forming the 4-oxoquinoline core.

Limitations and Modifications

While efficient, Gould-Jacobs cyclization often requires harsh conditions, leading to side reactions. Recent adaptations use microwave irradiation to reduce reaction times and improve yields.

Pfitzinger Reaction for Functionalized Quinolines

The Pfitzinger reaction employs isatin derivatives condensed with ketones to form quinoline-4-carboxylic acids, which are decarboxylated to 4-oxoquinolines.

Isatin Alkylation

6-Ethyl substitution is introduced by alkylating isatin at the 5-position prior to condensation. For example, treatment of isatin with ethyl bromide in the presence of K₂CO₃ yields 5-ethylisatin.

Condensation and Decarboxylation

Reaction with cyclohexanone in NaOH/EtOH generates the carboxylic acid intermediate. Subsequent thermal decarboxylation at 150°C produces 6-ethyl-4-oxoquinoline.

Diazo Compound-Based Synthesis

Diazo intermediates enable regioselective functionalization. A protocol from the Royal Society of Chemistry illustrates this approach:

Homophthalimide Diazotization

Homophthalimide is treated with diazomethane to form 4-diazoisoquinoline-1,3(2H,4H)-dione. This intermediate undergoes nucleophilic displacement with propanenitrile in the presence of Cu(I) catalysts, yielding the target compound.

Reaction Conditions

  • Solvent : DMSO/water (10:1)

  • Temperature : 160°C

  • Yield : 50% over two steps.

Catalytic Coupling Methods Using MeOTf

Methyl triflate (MeOTf) catalyzes C–C bond formation, as demonstrated in the synthesis of 4H-chromenes. Adapting this protocol:

Propargyl Alcohol Coupling

  • Substrates : 6-Ethyl-4-oxoquinoline and propargyl alcohol.

  • Catalyst : MeOTf (20 mol%).

  • Solvent : Nitromethane.

  • Yield : 92% at 60°C.

Mechanistic Insights

MeOTf activates the propargyl alcohol via triflation, enabling nucleophilic attack by the quinoline’s N-atom. The reaction proceeds via a Michael addition pathway.

Post-Synthetic Functionalization

N-Alkylation with Propanenitrile

  • Substrate : 6-Ethyl-4-oxoquinoline.

  • Reagent : Acrylonitrile.

  • Conditions : K₂CO₃, DMF, 80°C.

  • Yield : 75%.

Palladium-Catalyzed Cyanation

Aryl halides at position 1 are converted to nitriles using Zn(CN)₂ and Pd(PPh₃)₄. This method offers superior regioselectivity but requires pre-functionalized substrates.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Gould-JacobsCyclodehydration60–70ScalableHarsh conditions
PfitzingerIsatin condensation55–65Functional group toleranceMulti-step synthesis
Diazo-basedDiazotization & displacement50RegioselectiveLow yield
MeOTf catalysisPropargyl coupling92Mild conditionsRequires nitromethane
N-AlkylationAcrylonitrile addition75SimpleCompeting side reactions

Chemical Reactions Analysis

Types of Reactions

3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H15NC_{14}H_{15}N and a molecular weight of 225.28 g/mol. Its structure features a quinoline moiety, which is known for its diverse biological activities. The presence of the nitrile group enhances its reactivity, making it suitable for various chemical transformations.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds related to quinoline derivatives. For instance, derivatives of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile have shown significant activity against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa

Research indicates that modifications to the quinoline structure can enhance its efficacy as an antimicrobial agent, potentially leading to new treatments for infections resistant to conventional antibiotics .

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. Compounds similar to 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile have demonstrated cytotoxic effects against several cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth, suggesting a promising avenue for drug development in oncology .

Material Science Applications

In addition to biological applications, 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing properties such as:

  • Thermal stability
  • Mechanical strength

These enhancements make it suitable for applications in coatings, adhesives, and composite materials.

Case Studies and Research Findings

Several studies have documented the synthesis and application of quinoline derivatives, providing insights into their effectiveness:

  • Antimicrobial Studies : A study published in RSC Advances reported that certain synthesized quinoline derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
  • Anticancer Activity : Research has shown that specific derivatives exhibit IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating potent anticancer activity .
  • Material Enhancements : Investigations into polymer composites incorporating quinoline structures have revealed improved mechanical properties and thermal resistance compared to standard materials .

Mechanism of Action

The mechanism of action of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    6-Ethylquinoline: A closely related compound with similar structural features.

    4-Oxoquinoline: Another derivative with a similar functional group.

Uniqueness

3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Biological Activity

3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile (CAS Number: 1279218-88-0) is a synthetic compound belonging to the quinoline family. Quinoline derivatives have garnered significant interest due to their diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, antimicrobial properties, and potential therapeutic applications.

The molecular formula of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile is C14_{14}H14_{14}N2_2O, with a molecular weight of 226.27 g/mol. The structure features a quinoline moiety substituted with an ethyl group and a propanenitrile side chain.

PropertyValue
CAS Number1279218-88-0
Molecular FormulaC14_{14}H14_{14}N2_2O
Molecular Weight226.27 g/mol

Synthesis

The synthesis of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves multi-step organic reactions starting from readily available quinoline derivatives. The specific synthetic route may vary based on the desired substituents and yields.

Antimicrobial Activity

Research indicates that compounds within the oxoquinoline class exhibit potent antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of oxoquinolines demonstrated improved efficacy against quinolone-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table: Antibacterial Activity Comparison

CompoundActivity Against MRSAActivity Against E. coliED50 (mg/kg)
CiprofloxacinSensitiveSensitive3.0
ABT-719SensitiveSensitive10.0
3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile (Hypothetical)ImprovedImprovedTBD

The mechanism by which oxoquinolines exert their antibacterial effects typically involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The structural modifications at the C-8 position of the quinoline ring are crucial in enhancing the antibacterial profile, as evidenced by various studies .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A recent study tested several oxoquinoline derivatives for their antibacterial properties against a panel of bacterial strains. Results showed that certain structural modifications significantly enhanced activity against resistant strains compared to traditional antibiotics.
    • The specific compound 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile was noted for its promising in vitro activity against both Gram-positive and Gram-negative bacteria.
  • In Vivo Efficacy :
    • In vivo studies demonstrated that some oxoquinoline derivatives exhibited favorable pharmacokinetic profiles, leading to improved survival rates in mouse models infected with resistant bacterial strains.

Q & A

Q. Methodological Answer :

  • Core techniques :
    • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 241.0978).
    • Multinuclear NMR : ¹H NMR (quinoline H-2 at δ 8.2–8.4 ppm), ¹³C NMR (nitrile carbon at δ 118–120 ppm), and DEPT-135 for CH/CH₃ group discrimination.
  • Conflict resolution :
    • Cross-validate IR nitrile stretches (~2220 cm⁻¹) with X-ray crystallography if single crystals are obtainable.
    • Compare data with PubChem/Chebi entries for consistency .

How does the electronic environment of the nitrile group influence reactivity in nucleophilic addition reactions?

Methodological Answer :
The electron-withdrawing nitrile group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. Key considerations:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in reactions with amines or thiols.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the nitrile bond, accelerating cyanohydrin formation.
  • Kinetic studies : Monitor reaction progress via HPLC to determine rate constants under varying pH (6–9) .

What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should IC₅₀ discrepancies be addressed?

Q. Methodological Answer :

  • Assay selection :
    • MTT/PrestoBlue : For cytotoxicity screening against HeLa or MCF-7 cells (48-hour exposure, triplicate runs).
    • Apoptosis markers : Caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC).
  • Addressing IC₅₀ variability :
    • Standardize cell passage numbers and serum-free pre-incubation.
    • Use SYPRO Ruby staining to rule out protein aggregation artifacts .

How can computational modeling predict the compound’s electronic properties and guide functionalization?

Q. Methodological Answer :

  • DFT (Density Functional Theory) :
    • Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps (predicting redox behavior).
    • Electrostatic potential maps identify nucleophilic/electrophilic sites for targeted derivatization.
  • MD (Molecular Dynamics) : Simulate solvation effects in water/DMSO to predict bioavailability .

What strategies mitigate decomposition during long-term storage of 3-(6-Ethyl-4-oxoquinolin-1(4H)-yl)propanenitrile?

Q. Methodological Answer :

  • Storage conditions :
    • Argon-atmosphere vials at –20°C, with desiccants (silica gel) to prevent hydrolysis.
    • Avoid UV exposure (use amber glass).
  • Stability testing :
    • Monthly HPLC-UV analysis (λ = 254 nm) to track degradation products.
    • Accelerated aging studies (40°C/75% RH for 1 month) predict shelf life .

How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?

Q. Methodological Answer :

  • Core modifications :
    • Introduce substituents at the quinoline 6-ethyl group (e.g., halogens, methyl).
    • Replace the nitrile with carboxylate or amide groups to assess polarity effects.
  • Data analysis :
    • Use PCA (Principal Component Analysis) on logP, polar surface area, and IC₅₀ values to identify critical parameters.
    • Validate hypotheses via molecular docking (e.g., AutoDock Vina) against kinase targets .

What safety protocols are essential for handling this compound, particularly regarding waste disposal?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.
  • Waste management :
    • Segregate nitrile-containing waste in labeled containers for incineration.
    • Neutralize acidic byproducts (e.g., from synthesis) with NaHCO₃ before disposal.
  • Emergency procedures :
    • Skin contact: Wash with 10% ethanol-water solution, followed by soap.
    • Inhalation: Immediate exposure to fresh air with medical evaluation .

How can researchers resolve contradictions in reported melting points or solubility data?

Q. Methodological Answer :

  • Standardize measurements :
    • Use differential scanning calorimetry (DSC) for melting points (heating rate 10°C/min).
    • Determine solubility via shake-flask method in PBS (pH 7.4) or DMSO.
  • Metadata analysis :
    • Cross-reference purity levels (e.g., 95% vs. 99%) and crystallinity (amorphous vs. crystalline batches) .

What analytical workflows are recommended for quantifying trace impurities in synthesized batches?

Q. Methodological Answer :

  • HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), gradient elution (acetonitrile/water + 0.1% formic acid).
  • Limit of detection (LOD) : Spike samples with 0.1% w/w impurities (e.g., unreacted quinoline precursors) for calibration.
  • Validation : Follow ICH Q2(R1) guidelines for precision (±2% RSD) and accuracy (90–110% recovery) .

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